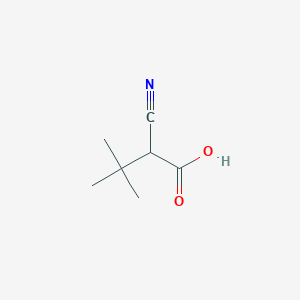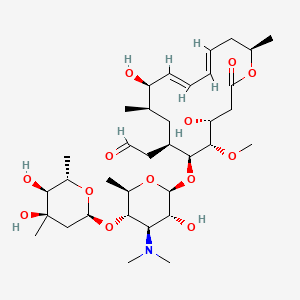
4'-Methoxychalcone
Übersicht
Beschreibung
4’-Methoxychalcone is an aromatic ketone that forms the central core of many important biological compounds . It has a molecular formula of C16H14O2 . It’s used as a precursor to prepare 3-(4-methoxy-phenyl)-3-morpholin-4-yl-1-phenyl-propan-1-one by reacting with morpholine in the presence of heptanes as a solvent .
Synthesis Analysis
Chalcones like 4’-Methoxychalcone can be synthetically prepared using the aldol condensation reaction . The synthesis of 4’-Methoxychalcone involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature . Another method involves adding approximately 0.75 g of p-anisaldehyde to a clean 50 mL Erlenmeyer flask, then adding approximately 0.62 g of acetophenone and 2.0 mL of 95% EtOH .Molecular Structure Analysis
The molecular structure of 4’-Methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The compound has an average mass of 238.281 Da and a monoisotopic mass of 238.099380 Da .Chemical Reactions Analysis
Chalcones, including 4’-Methoxychalcone, are biosynthesized in plants and have impressive biological activity including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties . They can also be synthetically prepared using the aldol condensation reaction .Physical And Chemical Properties Analysis
4’-Methoxychalcone has a density of 1.1±0.1 g/cm^3, a boiling point of 397.3±34.0 °C at 760 mmHg, and a flash point of 180.4±19.2 °C . It has 2 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and a polar surface area of 26 Å^2 .Wissenschaftliche Forschungsanwendungen
1. Crystal and Molecular Structures
4'-Methoxychalcone has been studied for its crystal structure, revealing its molecular formation and bond lengths. This understanding is crucial in the field of chemistry, especially for applications in material science and molecular engineering (Rabinovich & Schmidt, 1970).
2. Nonlinear Optical Properties
The nonlinear optical properties of 4'-Methoxychalcone derivatives have been investigated, demonstrating its potential in photonics and laser technology. This includes applications like second harmonic generation (Zhang et al., 1990).
3. Excited State Dynamics in Different Solvents
The photophysical parameters of 4'-Methoxychalcone derivatives change significantly with solvent polarity, impacting their application in photochemistry and materials science (Song et al., 2018).
4. Photochromic System for Optical Memory
4'-Methoxychalcone derivatives have been utilized in developing photochromic systems, which are promising for photon-mode erasable optical memory systems with nondestructive readout ability. This has implications in data storage and optical computing technologies (Horiuchi et al., 2000).
5. Inhibition of Nitric Oxide Synthase and Tumor Necrosis Factor-alpha
In the biomedical field, certain 4'-Methoxychalcone derivatives have shown effectiveness in inhibiting the expression of inducible nitric oxide synthase and tumor necrosis factor-alpha, highlighting their potential in therapeutic applications (Ban et al., 2004).
6. Chemical Actinometry
4'-Methoxychalcone has been explored for its application in chemical actinometry, aiding in the measurement of light intensity in chemical reactions, which is essential in photochemical studies and industrial processes (Matsushima et al., 1994).
7. Corrosion Inhibition
Research indicates that 4'-Methoxychalcone derivatives can act as corrosion inhibitors, which is significant in materials science and engineering, especially for protecting metals in acidic environments (Bouklah et al., 2006).
8. Anticancer Applications
Synthesized derivatives of 4'-Methoxychalcone have been evaluated for their potential as anticancer agents against cervical and colon cancer cells, indicating its significance in pharmaceutical research and cancer therapy (Matsjeh et al., 2017).
9. Antibacterial Activity
The synthesis and antibacterial activity of 4'-Methoxychalcone compounds have been studied, highlighting their potential in developing new antibacterial agents, crucial in the field of medical science and pharmacology (Ismiyarto et al., 2018).
Wirkmechanismus
While the exact mechanism of action for 4’-Methoxychalcone is not fully understood, chalcones and their derivatives have demonstrated promising pharmacological potential for the treatment of various conditions. They have been shown to possess anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHAPASNNVTSN-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238595 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4'-Methoxychalcone | |
CAS RN |
22966-19-4, 959-23-9 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 959-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-styryl p-anisyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHOXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM45N45FIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C | |
| Record name | 4'-Methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)




![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)





